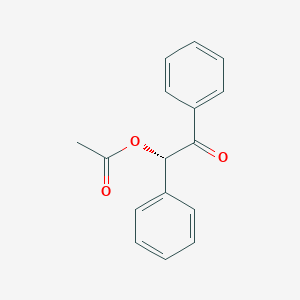
(S)-Benzoin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzoin acetate is an organic compound that belongs to the class of esters. It is derived from benzoin, a naturally occurring organic compound, and acetic acid. The compound is characterized by its chiral center, making it optically active. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-Benzoin acetate can be synthesized through the esterification of (S)-benzoin with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Benzoin acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-benzoin and acetic acid.
Reduction: Reduction of this compound can lead to the formation of (S)-benzoin alcohol.
Oxidation: Oxidation reactions can convert this compound into benzil derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Hydrolysis: (S)-Benzoin and acetic acid.
Reduction: (S)-Benzoin alcohol.
Oxidation: Benzil derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Benzoin acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and chiral recognition.
Medicine: Research into potential pharmaceutical applications, including the development of chiral drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-Benzoin acetate involves its interaction with various molecular targets. In enzymatic reactions, the compound can act as a substrate or inhibitor, depending on the specific enzyme involved. The chiral nature of this compound allows it to participate in stereospecific reactions, influencing the outcome of the reaction based on the spatial arrangement of its atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Benzoin acetate: The enantiomer of (S)-Benzoin acetate, differing only in the spatial arrangement of atoms around the chiral center.
Benzoin: The parent compound, lacking the ester functional group.
Benzil: An oxidized derivative of benzoin.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and allows for its use in enantioselective synthesis. Its ester functional group also provides distinct reactivity compared to its parent compound, benzoin, and its oxidized form, benzil.
Eigenschaften
CAS-Nummer |
84275-46-7 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
[(1S)-2-oxo-1,2-diphenylethyl] acetate |
InChI |
InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3/t16-/m0/s1 |
InChI-Schlüssel |
QRWAIZJYJNLOPG-INIZCTEOSA-N |
Isomerische SMILES |
CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















